molecular formula C15H12INO3 B311765 Methyl 4-[(3-iodobenzoyl)amino]benzoate

Methyl 4-[(3-iodobenzoyl)amino]benzoate

Cat. No.: B311765
M. Wt: 381.16 g/mol
InChI Key: XWQRGACXLRTKML-UHFFFAOYSA-N
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Description

Methyl 4-[(3-iodobenzoyl)amino]benzoate is a substituted benzoate ester featuring a 3-iodobenzoyl group attached via an amide linkage to the para position of the methyl benzoate core. This compound is structurally characterized by:

  • Iodine substitution on the benzoyl group, which enhances molecular polarizability and may influence biological interactions.
  • Methyl ester at the carboxylate terminus, modulating solubility and reactivity.

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

methyl 4-[(3-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12INO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18)

InChI Key

XWQRGACXLRTKML-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) Methyl 4-Iodobenzoate (CAS 619-44-3)
  • Structure: Lacks the benzoylamino group, retaining only the iodobenzoate core.
  • Properties : Reduced hydrogen-bonding capacity compared to the target compound. Widely used as a precursor in cross-coupling reactions .
  • Applications : Primarily as a synthetic intermediate in pharmaceuticals and agrochemicals .
b) Methyl 4-((4-Isobutoxy-3-isopropylphenyl)amino)benzoate (51)
  • Structure : Features a bulky 4-isobutoxy-3-isopropylphenyl group instead of the 3-iodobenzoyl moiety.
  • Synthesis : Prepared via palladium-catalyzed coupling of methyl 4-iodobenzoate with aniline derivatives (54% yield) .
c) Methyl 4-(Carbamoylamino)benzoate
  • Structure : Substitutes the benzoyl group with a carbamoyl (NH2CO-) moiety.
  • Biological Relevance: Identified as a hit in aquaporin-3/7 inhibitor screens, highlighting the importance of the carbamoylamino group for target engagement .
d) Methyl 4-Amino-3-iodobenzoate
  • Structure: Contains an amino group at the 4-position and iodine at the 3-position of the benzoate ring.
  • Key Difference: The amino group increases nucleophilicity, altering reactivity in substitution reactions compared to the amide-linked target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Profile Crystallographic Data Availability
Methyl 4-[(3-iodobenzoyl)amino]benzoate Not reported Likely low in water Limited (requires SHELX refinement)
Methyl 4-iodobenzoate Not reported Soluble in organic solvents Yes (ORTEP-3 visualization)
Compound 4i (triazine derivative) 217.5–220 Moderate polarity 1H NMR and crystallographic data

Preparation Methods

Acid-Catalyzed Esterification

A common method involves direct esterification of 4-aminobenzoic acid with methanol under acidic conditions:

  • Reagents : 4-Aminobenzoic acid, methanol, hydrochloric acid (HCl).

  • Conditions : Reflux at 65–70°C for 6–8 hours.

  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

  • Yield : 79–88%.

Example Protocol

  • Combine 4-aminobenzoic acid (10 g, 72.9 mmol) with methanol (100 mL) and concentrated HCl (15 mL).

  • Reflux for 7 hours, then cool to 10°C.

  • Neutralize with 4% NaOH, extract with methylene chloride, and concentrate.

Base-Mediated Transesterification

Alternative approaches utilize potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc) with methyl salicylate:

  • Reagents : 4-Aminobenzoic acid, methyl salicylate, K₂CO₃.

  • Conditions : 110°C for 24 hours.

  • Advantage : Avoids strong acids, suitable for acid-sensitive substrates.

  • Yield : 79%.

Step 2: Acylation with 3-Iodobenzoyl Chloride

Acyl Chloride Preparation

3-Iodobenzoyl chloride is synthesized from 3-iodobenzoic acid using thionyl chloride (SOCl₂):

  • Reagents : 3-Iodobenzoic acid, SOCl₂, catalytic DMF.

  • Conditions : Reflux at 70°C for 2 hours.

  • Purity : >95% (confirmed by NMR and LC-MS).

Amide Bond Formation

The acylation of methyl 4-aminobenzoate proceeds under mild basic conditions:

  • Reagents : Methyl 4-aminobenzoate, 3-iodobenzoyl chloride, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–25°C for 4–6 hours.

  • Workup : Aqueous extraction, followed by column chromatography.

  • Yield : 70–85%.

Optimization Notes

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) may be used:

  • Reagents : EDC, hydroxybenzotriazole (HOBt).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 65–75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100°C, 30 minutes.

  • Yield : Comparable to conventional methods (70–80%).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantages
Acid-catalyzed esterificationHCl, reflux8895High yield, simple setup
Base-mediated transesterificationK₂CO₃, DMAc7990Acid-free, versatile
Acyl chloride acylationTEA, DCM8598Rapid, high efficiency
EDC/HOBt couplingRoom temperature7597Gentle for sensitive substrates

Critical Challenges and Solutions

Iodine Stability

  • Issue : The iodine substituent may undergo hydrolysis or elimination under prolonged heating.

  • Mitigation : Use anhydrous solvents and inert atmospheres.

Regioselectivity in Acylation

  • Issue : Competing O-acylation of the ester group.

  • Solution : Employ bulky bases (e.g., TEA) to favor N-acylation.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Resolution : Gradient elution with hexane/ethyl acetate (3:1 to 1:1).

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized lipases for esterification reduce costs.

  • Continuous Flow Systems : Enhance safety and throughput for acyl chloride reactions.

  • Waste Management : Neutralization of HCl with NaOH generates NaCl, requiring proper disposal.

Emerging Methodologies

  • Enzymatic Acylation : Lipases (e.g., Candida antarctica) enable solvent-free reactions at 50°C.

  • Photoredox Catalysis : Visible-light-mediated amidation shows promise for low-energy synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-[(3-iodobenzoyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-aminobenzoic acid derivatives and 3-iodobenzoyl chloride. A typical procedure involves:

Acylation : Reacting methyl 4-aminobenzoate with 3-iodobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base at 0–5°C for 2 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

  • Optimization : Reaction yields depend on stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature control to minimize hydrolysis of the acyl chloride. Monitoring by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures reaction completion .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the iodobenzoyl group (e.g., aromatic protons at δ 7.8–8.2 ppm and carbonyl signals at ~168 ppm). The methyl ester group appears as a singlet at δ 3.8–3.9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation pattern.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL ( ) or WinGX ( ) refines the structure, with CCDC deposition recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in bond lengths/angles or thermal parameters may arise from:

  • Twinned Crystals : Use the TwinRotMat option in SHELXL to model twinning .
  • Disorder : Apply PART instructions in SHELXL to refine disordered regions, constraining occupancy factors.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence (<5% difference) .
    • Example : A study on similar benzoates () resolved iodine positional disorder using anisotropic displacement parameters and Hirshfeld surface analysis .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts include:

  • Diacylated Products : Use excess methyl 4-aminobenzoate (1.5 equiv) to favor monoacylation .
  • Hydrolysis of Iodobenzoyl Chloride : Maintain anhydrous conditions (molecular sieves) and low temperatures (0–5°C).
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate unreacted starting materials and byproducts .

Q. How does the iodine substituent influence the compound’s reactivity in downstream applications (e.g., Suzuki coupling)?

  • Methodological Answer : The iodine atom acts as a directing group and participates in cross-coupling reactions:

  • Suzuki-Miyaura : React with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) to replace iodine with aryl groups .
  • Mechanistic Insight : The electron-withdrawing benzoyl group enhances oxidative addition of Pd(0) to the C–I bond, accelerating coupling kinetics .

Data Analysis and Interpretation

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/0.1% TFA in water, 1.0 mL/min) with UV detection at 254 nm. Purity >98% is required for in vitro assays .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 43.2%, H: 2.7%, N: 3.1%) .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The iodobenzoyl group may occupy hydrophobic pockets, while the ester enhances membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, critical for lead optimization .

Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation by HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The ester group is prone to hydrolysis in basic conditions (t1/2 ~8 hours at pH 9) .

Tables for Key Data

Property Value/Technique Reference
Melting Point180–182°C (DSC)
LogP (Predicted)3.4 ± 0.2 (SwissADME)
HPLC Retention Time12.3 min (70:30 acetonitrile/water)
Crystallographic R-FactorR1 = 0.039 (SHELXL-refined structure)

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